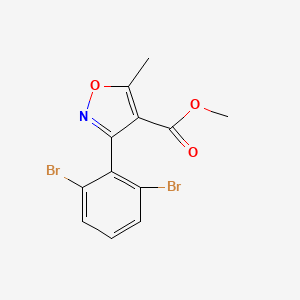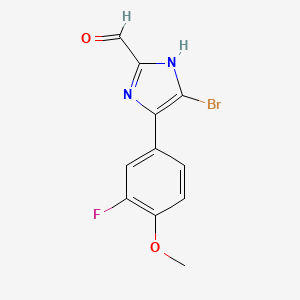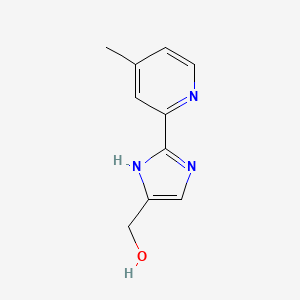
(3-(Chloromethoxy)propyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Chloromethoxy)propyl)(methyl)sulfane is an organic compound with the molecular formula C5H11ClOS It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Chloromethoxy)propyl)(methyl)sulfane typically involves the reaction of 3-chloropropanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(Chloromethoxy)propyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Chloromethoxy)propyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Chloromethoxy)propyl)(methyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The chlorine atom can participate in substitution reactions, modifying the structure and function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl propyl sulfide: Similar structure but lacks the chloromethoxy group.
Ethyl methyl sulfide: Similar sulfur-containing compound with different alkyl groups.
Propyl methyl sulfide: Another sulfur-containing compound with a different alkyl chain.
Uniqueness
(3-(Chloromethoxy)propyl)(methyl)sulfane is unique due to the presence of both a chloromethoxy group and a methylsulfane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C5H11ClOS |
|---|---|
Molecular Weight |
154.66 g/mol |
IUPAC Name |
1-(chloromethoxy)-3-methylsulfanylpropane |
InChI |
InChI=1S/C5H11ClOS/c1-8-4-2-3-7-5-6/h2-5H2,1H3 |
InChI Key |
XRIANQWHJLXKEA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)









![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
